molecular formula C15H14N2O4S B2995316 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline CAS No. 321433-80-1

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline

Cat. No.: B2995316
CAS No.: 321433-80-1
M. Wt: 318.35
InChI Key: XKAGUMKDANOVQP-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an (E)-configured nitroethenyl group linked to a benzenesulfonyl moiety and a 4-methylaniline group. Its molecular formula is C₁₅H₁₄N₂O₄S (molar mass: 330.35 g/mol).

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAGUMKDANOVQP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline typically involves the reaction of 4-methylaniline with benzenesulfonyl chloride and nitroethene under controlled conditions. The

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline, with the molecular formula C15H14N2O4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzenesulfonyl group
  • Nitroethenyl group
  • Methylaniline moiety

These structural components contribute to its reactivity and biological interactions.

This compound exhibits several mechanisms of action relevant to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which plays a role in pH regulation in cancer cells. This inhibition can disrupt cellular processes, potentially leading to anticancer effects.
  • Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, leading to enzyme inhibition or modification of protein functions.
  • Nucleophilic Interactions : The sulfonyl group can engage in nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines by targeting metabolic pathways associated with tumor growth. The compound's ability to interfere with pH regulation in tumor microenvironments further enhances its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound effectively reduces cell viability in human cancer cell lines. The IC50 values indicate potent activity, particularly against breast and colon cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HCT116 (Colon)10
    HeLa (Cervical)20
  • Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to significant tumor size reduction compared to control groups. These findings support its potential for further development as an anticancer therapeutic agent .

Research Findings and Applications

The unique properties of this compound make it a valuable candidate for drug development:

  • Drug Development : Its structure allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to synthesize derivatives with improved biological activity and selectivity.
  • Industrial Applications : Beyond medicinal chemistry, this compound is being explored for use in the production of dyes and specialty chemicals due to its unique chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Configuration Key Properties/Applications
Target: N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-methylaniline C₁₅H₁₄N₂O₄S 330.35 -SO₂C₆H₅, -NO₂, -CH₃ (para) E Intermediate for drug synthesis
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline C₁₄H₁₁ClN₂O₄S 338.76 -SO₂C₆H₅, -NO₂, -Cl (para) E Higher polarity; potential antimicrobial use
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline C₁₄H₁₁ClN₂O₄S 338.76 -SO₂C₆H₅, -NO₂, -Cl (meta) E Altered regiochemistry affects binding
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline C₁₉H₃₀N₂O₂S 350.52 -SCH₃, -NO₂, -C₁₀H₂₁ (para) Z Lipophilic; membrane permeability
N,N-diethyl-4-[(E)-2-nitroethenyl]aniline C₁₂H₁₆N₂O₂ 236.27 -NO₂, -N(CH₂CH₃)₂ (para) E Electron-rich aniline; fluorescent probes

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects :

    • The benzenesulfonyl group in the target compound and its chloro analogs (e.g., ) strongly withdraw electrons, enhancing stability toward nucleophilic attack.
    • In contrast, the methylsulfanyl group in donates electrons via sulfur, reducing nitro group reactivity .
  • Steric and Regiochemical Effects :

    • The 4-methyl group in the target compound offers minimal steric hindrance compared to the 4-decyl chain in , which may limit solubility in polar solvents.
    • Meta-chloro substitution in alters binding interactions in biological systems compared to para-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.